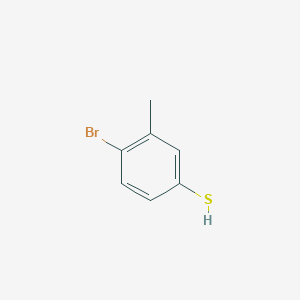

4-Bromo-3-methyl-benzenethiol

Descripción general

Descripción

4-Bromo-3-methyl-benzenethiol is a compound that could be categorized within the family of brominated aromatic thiols, which are compounds known for their utility in various chemical syntheses, including pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and structural properties.

Synthesis Analysis

The synthesis of brominated benzenethiols and related compounds often involves halogenation reactions where bromine is introduced into an aromatic ring, potentially followed by thiolation processes. For instance, a synthetic pathway to similar compounds has been demonstrated through reactions involving brominated precursors and subsequent functionalization steps (Akbaba et al., 2010).

Molecular Structure Analysis

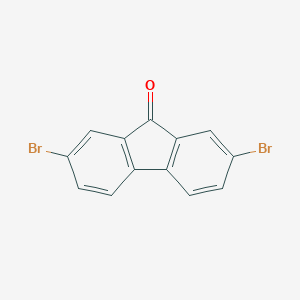

The molecular structure of brominated benzenethiols is characterized by the presence of a bromine atom and a methyl group attached to the benzene ring, which significantly influences the electronic distribution, reactivity, and physical properties of the molecule. X-ray crystallography studies on similar brominated compounds reveal insights into C-H···Br, C-Br···Br, and C-Br···π interactions, highlighting the structural diversity and complexity of these molecules (Jones et al., 2012).

Aplicaciones Científicas De Investigación

Safety And Hazards

4-Bromo-3-methyl-benzenethiol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Propiedades

IUPAC Name |

4-bromo-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJWLHDEWPQTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576478 | |

| Record name | 4-Bromo-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methyl-benzenethiol | |

CAS RN |

14395-52-9 | |

| Record name | 4-Bromo-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.